molecular formula C11H12FN3S B11052016 4H-1,2,4-Triazole-3-thiol, 4-(2-fluorophenyl)-5-(1-methylethyl)-

4H-1,2,4-Triazole-3-thiol, 4-(2-fluorophenyl)-5-(1-methylethyl)-

Katalognummer: B11052016
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: VAQUTMZRGWRAEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and an isopropyl group attached to the triazole ring, along with a hydrosulfide group.

Eigenschaften

Molekularformel

C11H12FN3S

Molekulargewicht

237.30 g/mol

IUPAC-Name

4-(2-fluorophenyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H12FN3S/c1-7(2)10-13-14-11(16)15(10)9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H,14,16)

InChI-Schlüssel

VAQUTMZRGWRAEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NNC(=S)N1C2=CC=CC=C2F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzonitrile and a suitable nucleophile.

    Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl halides in the presence of a base.

    Incorporation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a thiolation reaction using hydrogen sulfide or a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The fluorophenyl group and the triazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The hydrosulfide group may also play a role in redox reactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Fluorophenyl)-5-methyl-4H-1,2,4-triazole: Similar structure but with a methyl group instead of an isopropyl group.

    4-(2-Chlorophenyl)-5-isopropyl-4H-1,2,4-triazole: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-(2-Fluorophenyl)-5-ethyl-4H-1,2,4-triazole: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the combination of its fluorophenyl and isopropyl groups, which confer specific chemical and biological properties. The presence of the hydrosulfide group further distinguishes it from other triazole derivatives, potentially enhancing its reactivity and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.